![molecular formula C5H5ClN2O3 B14477959 Methyl chloro[(cyanomethoxy)imino]acetate CAS No. 70791-77-4](/img/structure/B14477959.png)
Methyl chloro[(cyanomethoxy)imino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro[(cyanomethoxy)imino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a chloro group, a cyanomethoxy group, and an imino group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[(cyanomethoxy)imino]acetate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. This method is versatile and allows for the formation of various esters. The reaction conditions often require an acid catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl chloro[(cyanomethoxy)imino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl chloro[(cyanomethoxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl chloro[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or other proteins, leading to changes in their activity or function. The exact pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroacetate
- Methyl cyanomethoxyacetate
- Methyl iminoacetate
Comparison
Methyl chloro[(cyanomethoxy)imino]acetate is unique due to the presence of multiple functional groups, which confer distinct reactivity and properties. Compared to methyl chloroacetate, it has additional cyanomethoxy and imino groups, which enhance its versatility in chemical reactions. Methyl cyanomethoxyacetate lacks the imino group, while methyl iminoacetate lacks the chloro and cyanomethoxy groups .
Properties
CAS No. |
70791-77-4 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
methyl 2-chloro-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C5H5ClN2O3/c1-10-5(9)4(6)8-11-3-2-7/h3H2,1H3 |
InChI Key |
RSUABTDJEDDHTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



oxophosphanium](/img/structure/B14477891.png)
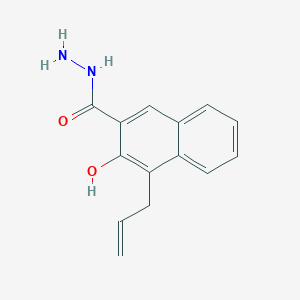
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
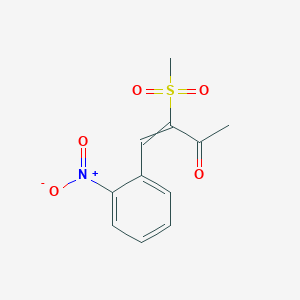
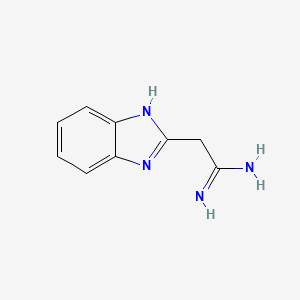

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
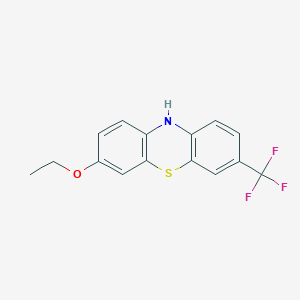
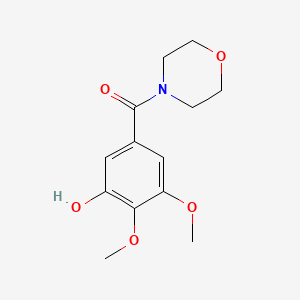

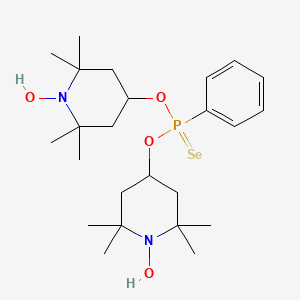
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
